2-(1H-1,2,4-triazol-1-yl)propan-1-amine
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This can lead to a decrease in the production of estrogens, which may have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The result of the action of this compound is a promising cytotoxic activity against certain cancer cell lines . For example, some derivatives of this compound have shown cytotoxic activity against the Hela cell line .
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,4-triazol-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity . Additionally, the compound can form hydrogen bonds with various biomolecules, enhancing its pharmacokinetic and pharmacological properties . These interactions are crucial for understanding the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including MCF-7, Hela, and A549 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of other drugs and endogenous compounds, impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to changes in the metabolism of various substrates, including drugs and endogenous compounds. Additionally, the compound can form hydrogen bonds with other biomolecules, influencing their structure and function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, affecting its efficacy and safety in experimental studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring of the compound’s stability and degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s interaction with cytochrome P450 enzymes plays a significant role in its metabolic fate, affecting the levels of metabolites and the overall metabolic flux . These interactions are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound’s ability to form hydrogen bonds with biomolecules can affect its localization and accumulation in specific tissues . Understanding these transport and distribution mechanisms is important for predicting the compound’s therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine typically involves the reaction of 1,2,4-triazole with a suitable alkylating agent. One common method is the alkylation of 1,2,4-triazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of alkylated or acylated triazole derivatives.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone: An intermediate in the synthesis of various pharmaceuticals.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Another triazole-containing compound with antifungal properties.
Uniqueness: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility and stability make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5(2-6)9-4-7-3-8-9/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGKUKFHKBGSDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.